molecular formula C19H23N3O3S B313278 N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Cat. No.: B313278
M. Wt: 373.5 g/mol
InChI Key: ZSCWRUPPVWQKHT-NDENLUEZSA-N
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Description

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a complex organic compound with a unique structure that includes a thienylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylpropyl isocyanate to form the urea derivative. Finally, the thienylacetamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
  • N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-phenylacetamide

Uniqueness

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is unique due to its specific structural features, such as the thienylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C19H23N3O3S/c1-13(2)18(21-17(23)11-15-8-6-10-26-15)19(24)22-20-12-14-7-4-5-9-16(14)25-3/h4-10,12-13,18H,11H2,1-3H3,(H,21,23)(H,22,24)/b20-12-

InChI Key

ZSCWRUPPVWQKHT-NDENLUEZSA-N

SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

Isomeric SMILES

CC(C)C(C(=O)N/N=C\C1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

Canonical SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

Origin of Product

United States

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